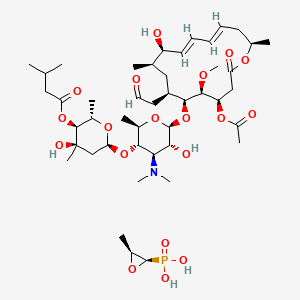
Josamycin fosfomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Josamycin fosfomycin is a compound that combines two distinct antibiotics: Josamycin and Fosfomycin. Josamycin is a macrolide antibiotic derived from Streptomyces narbonensis, known for its broad-spectrum antimicrobial activity . Fosfomycin, on the other hand, is a phosphonic acid derivative that inhibits bacterial cell wall synthesis and is effective against a wide range of bacteria . The combination of these two antibiotics aims to enhance their antibacterial efficacy and broaden their spectrum of activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Josamycin: Josamycin is produced through fermentation of Streptomyces narbonensis.
Fosfomycin: Fosfomycin can be synthesized chemically or produced by fermentation using Streptomyces fradiae.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: Josamycin can undergo oxidation reactions, leading to the formation of various metabolites.
Reduction: Fosfomycin can be reduced to its corresponding alcohol derivative under specific conditions.
Substitution: Both Josamycin and Fosfomycin can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents for Josamycin include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents for Fosfomycin include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions often involve reagents such as halogens and nucleophiles
Major Products Formed
Scientific Research Applications
Chemistry
Josamycin fosfomycin is used in chemical research to study the synthesis and modification of antibiotics. Researchers investigate the chemical properties and reactivity of the compound to develop new derivatives with enhanced activity .
Biology
In biological research, this compound is used to study the mechanisms of antibiotic resistance and the interactions between antibiotics and bacterial cells. It serves as a model compound to understand the effects of combination therapy on bacterial infections .
Medicine
This compound is used in medical research to develop new treatments for bacterial infections. The combination of these two antibiotics is investigated for its potential to treat multidrug-resistant bacterial strains and to enhance the efficacy of existing antibiotics .
Industry
In the pharmaceutical industry, this compound is used to develop new antibiotic formulations and to improve the production processes of existing antibiotics. The compound is also used in quality control and analytical testing to ensure the purity and potency of antibiotic products .
Mechanism of Action
Josamycin
Josamycin exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds reversibly to the 50S subunit of the bacterial ribosome, preventing the translocation of peptidyl tRNA and thereby inhibiting protein synthesis .
Fosfomycin
Fosfomycin inhibits bacterial cell wall synthesis by inactivating the enzyme pyruvyl transferase, which is essential for the synthesis of peptidoglycan, a key component of the bacterial cell wall . This inhibition leads to cell lysis and death of the bacteria.
Comparison with Similar Compounds
Similar Compounds
Erythromycin: Like Josamycin, Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis.
Amoxicillin: Similar to Fosfomycin, Amoxicillin is a broad-spectrum antibiotic that inhibits bacterial cell wall synthesis.
Ciprofloxacin: An antibiotic that, like Fosfomycin, is effective against a wide range of bacteria but works by inhibiting bacterial DNA gyrase.
Uniqueness
Josamycin fosfomycin is unique due to its combination of two distinct mechanisms of action: inhibition of protein synthesis by Josamycin and inhibition of cell wall synthesis by Fosfomycin. This dual action enhances its antibacterial efficacy and broadens its spectrum of activity, making it a valuable compound in the treatment of bacterial infections .
Properties
CAS No. |
96740-84-0 |
|---|---|
Molecular Formula |
C45H76NO19P |
Molecular Weight |
966.1 g/mol |
IUPAC Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate;[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid |
InChI |
InChI=1S/C42H69NO15.C3H7O4P/c1-23(2)19-32(47)56-40-27(6)53-34(22-42(40,8)50)57-37-26(5)54-41(36(49)35(37)43(9)10)58-38-29(17-18-44)20-24(3)30(46)16-14-12-13-15-25(4)52-33(48)21-31(39(38)51-11)55-28(7)45;1-2-3(7-2)8(4,5)6/h12-14,16,18,23-27,29-31,34-41,46,49-50H,15,17,19-22H2,1-11H3;2-3H,1H3,(H2,4,5,6)/b13-12+,16-14+;/t24-,25-,26-,27+,29+,30+,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-;2-,3+/m10/s1 |
InChI Key |
VMPYFZWBVJMPHW-ZTAGAZFJSA-N |
Isomeric SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O.C[C@H]1[C@H](O1)P(=O)(O)O |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O.CC1C(O1)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


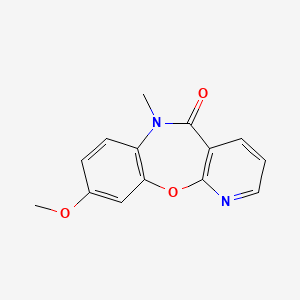
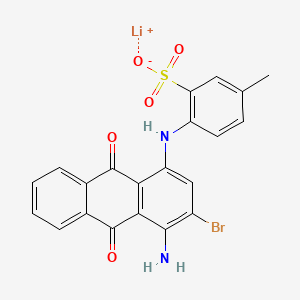
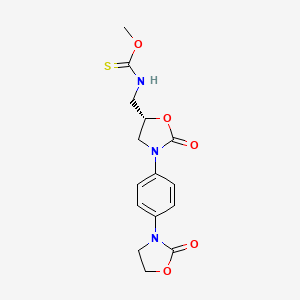
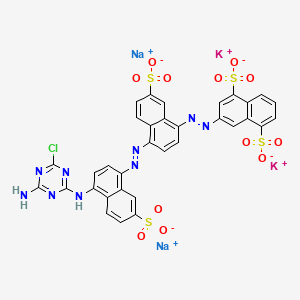
![methyl (1R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B12781053.png)
![N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine;(E)-but-2-enedioic acid](/img/structure/B12781061.png)
![tricalcium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate](/img/structure/B12781067.png)
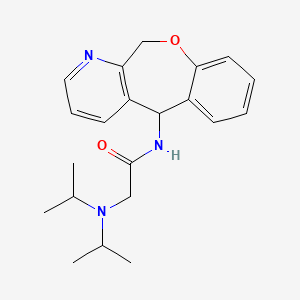
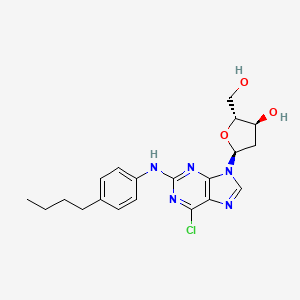
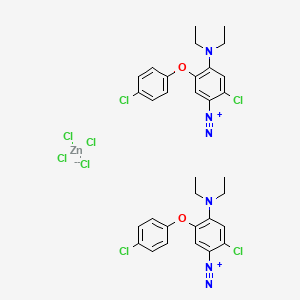
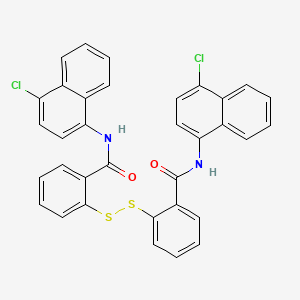
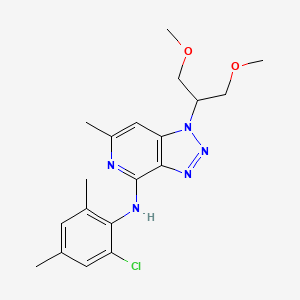
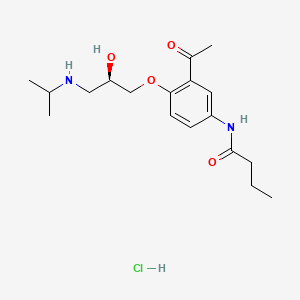
![(3E)-N,N-dimethyl-3-[2-(methylsulfanylmethyl)thioxanthen-9-ylidene]propan-1-amine;oxalic acid](/img/structure/B12781110.png)
